

# 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Cat. No.: B1353748

[Get Quote](#)

## An In-depth Technical Guide to 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a registered CAS number for **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** could not be identified in publicly accessible databases. This suggests that the compound may not be commercially available and has not been extensively characterized in the literature. The following information is based on the chemical structure derived from its IUPAC name and synthetic methodologies reported for structurally related compounds.

## Molecular Structure and Identification

While a specific CAS number is not available, the molecular structure of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** can be confidently predicted from its name. The core of the molecule is a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position.

Proposed Molecular Structure:

(A 2D representation of the proposed structure)

Table 1: Physicochemical Properties of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** and Related Compounds

Due to the absence of experimental data for the target compound, this table includes calculated properties for **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** and experimental data for the structurally related and commercially available compound, 3-Chloro-6-methylpyridazine (CAS: 1121-79-5). This comparison provides a baseline for potential physicochemical characteristics.

| Property          | 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine<br>(Calculated/Predicted) | 3-Chloro-6-methylpyridazine<br>(Experimental Data)[1][2] |
|-------------------|---|--|
| CAS Number        | Not Found   | 1121-79-5  |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub>                     | C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>           |
| Molecular Weight  | 205.65 g/mol  | 128.56 g/mol   |
| Appearance        | Predicted to be a solid   | Solid  |
| Melting Point     | Not Determined  | 58-62 °C   |
| Boiling Point     | Not Determined  | Not Determined   |
| Solubility        | Predicted to be soluble in organic solvents like DMSO and methanol  | Soluble in organic solvents                              |
| SMILES            | <chem>Clc1ccc(Cc2cccn2)nn1</chem>                                   | <chem>Cc1ccc(Cl)nn1</chem>                               |
| InChI Key         | (Predicted)   | PRORLQAJNJMGAR-UHFFFAOYSA-N                              |

## Proposed Synthetic Pathway

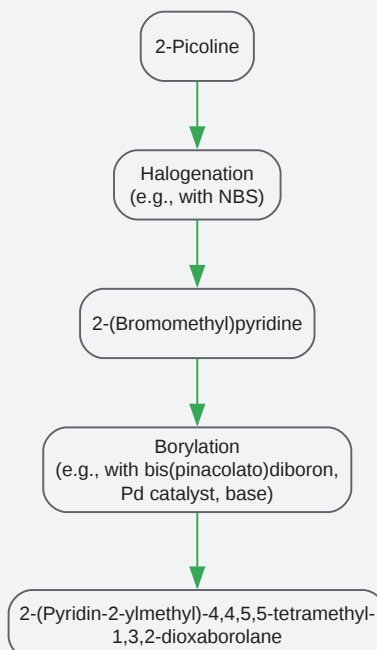
The synthesis of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established

methodologies for the functionalization of pyridazine cores, particularly starting from the readily available precursor, 3,6-dichloropyridazine.

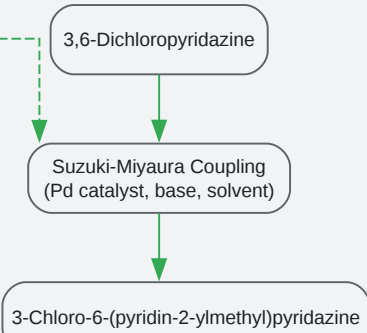
A common and effective method for creating carbon-carbon bonds on such heterocyclic systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of 3,6-dichloropyridazine with a suitable organoboron reagent derived from 2-picoline (2-methylpyridine).

Experimental Workflow Diagram:

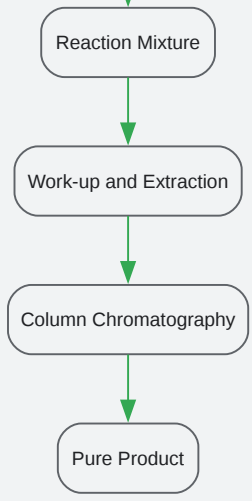
## Step 1: Preparation of Organoboron Reagent



## Step 2: Suzuki-Miyaura Cross-Coupling



## Step 3: Purification



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- To cite this document: BenchChem. [3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353748#3-chloro-6-pyridin-2-ylmethyl-pyridazine-cas-number-and-molecular-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)